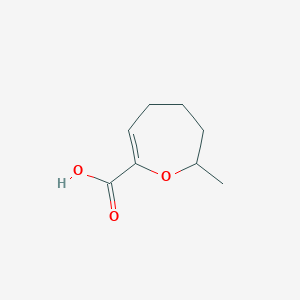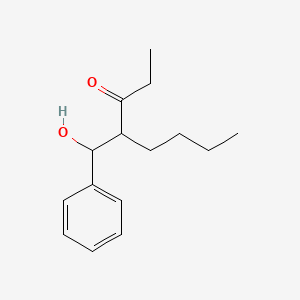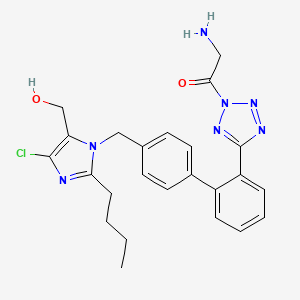
Glycyllosartan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyllosartan is a synthetic compound that belongs to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the treatment of hypertension and related cardiovascular conditions. This compound works by inhibiting the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyllosartan involves multiple steps, starting from the basic building blocks of organic chemistry. The key steps include the formation of the biphenyl tetrazole moiety and the subsequent attachment of the imidazole ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. The process involves large-scale reactors and continuous flow systems to ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
化学反応の分析
Types of Reactions: Glycyllosartan undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methanol group attached to the imidazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group present in some intermediates can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: Halogen atoms in the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies or as intermediates in the synthesis of other ARBs.
科学的研究の応用
Glycyllosartan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the structure-activity relationship of ARBs and for developing new synthetic methodologies.
Biology: Researchers use this compound to investigate the role of angiotensin II in cellular signaling and its effects on different cell types.
Medicine: Clinical studies focus on its efficacy in treating hypertension, heart failure, and diabetic nephropathy. It is also explored for its potential benefits in reducing the risk of stroke.
Industry: this compound is used in the pharmaceutical industry for the development of generic formulations and combination therapies with other antihypertensive agents.
作用機序
Glycyllosartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in cardiovascular function. The molecular targets include the AT1 receptors located on the surface of vascular smooth muscle cells and adrenal gland cells.
類似化合物との比較
Losartan: Another ARB with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its longer duration of action and higher potency compared to Glycyllosartan.
Irbesartan: Offers additional benefits in patients with diabetic nephropathy.
Uniqueness of this compound: this compound stands out due to its specific binding affinity to the AT1 receptors and its favorable side effect profile. It has a unique chemical structure that allows for effective inhibition of angiotensin II without causing significant adverse effects commonly associated with other ARBs, such as cough or hyperkalemia.
特性
分子式 |
C24H26ClN7O2 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
2-amino-1-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C24H26ClN7O2/c1-2-3-8-21-27-23(25)20(15-33)31(21)14-16-9-11-17(12-10-16)18-6-4-5-7-19(18)24-28-30-32(29-24)22(34)13-26/h4-7,9-12,33H,2-3,8,13-15,26H2,1H3 |
InChIキー |
LCHANOFLCNUHPC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(=O)CN)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
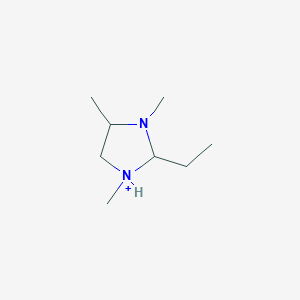
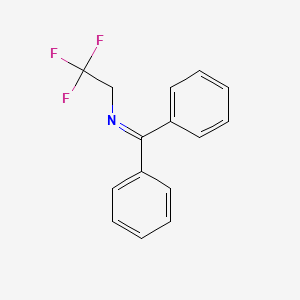
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
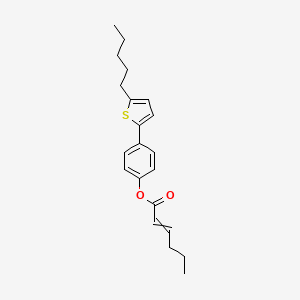
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
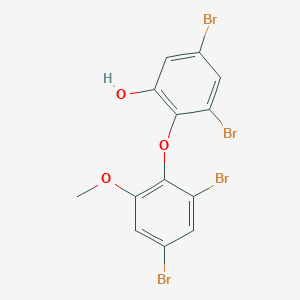
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
